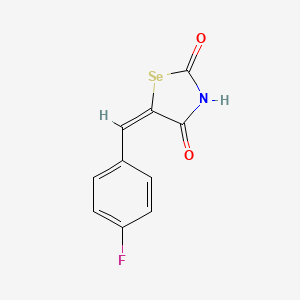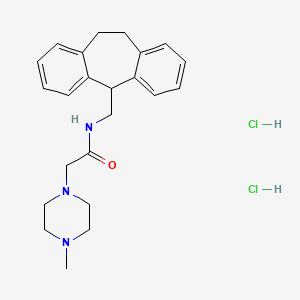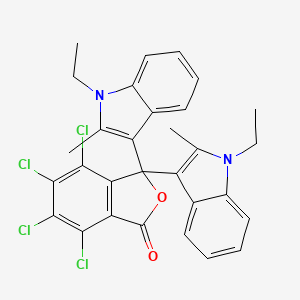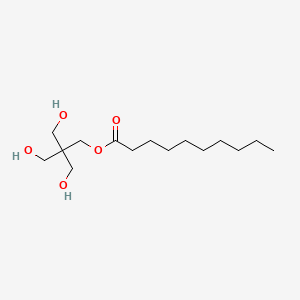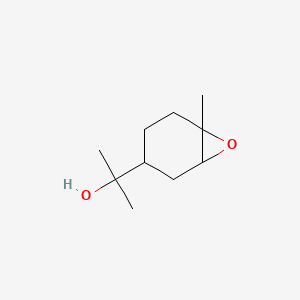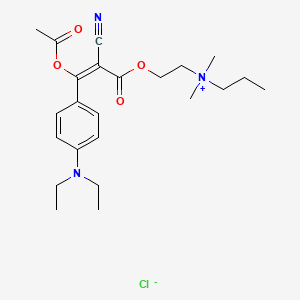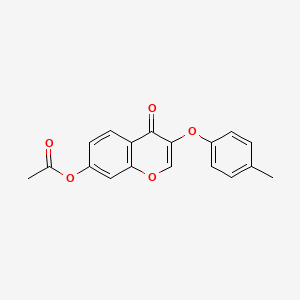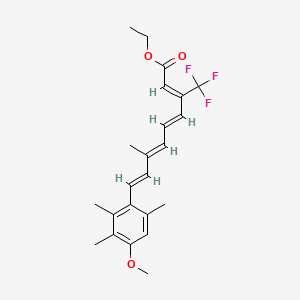
9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxy-Trimethylphenyl Intermediate: This step involves the reaction of 4-methoxy-2,3,6-trimethylphenol with appropriate reagents to introduce the methoxy and trimethyl groups.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of the Nonatetraenoic Acid Backbone: This involves the construction of the polyene chain through a series of coupling reactions.
Esterification: The final step involves the esterification of the nonatetraenoic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the polyene chain, resulting in the formation of partially or fully saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. This includes the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, butyl ester
Uniqueness
Compared to similar compounds, 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester stands out due to the presence of the trifluoromethyl group
Propiedades
Número CAS |
63651-29-6 |
|---|---|
Fórmula molecular |
C23H27F3O3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
ethyl (2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C23H27F3O3/c1-7-29-22(27)14-19(23(24,25)26)10-8-9-15(2)11-12-20-16(3)13-21(28-6)18(5)17(20)4/h8-14H,7H2,1-6H3/b10-8+,12-11+,15-9+,19-14- |
Clave InChI |
VHNQLCQQTDCJBC-CUUIOHFESA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C)\C(F)(F)F |
SMILES canónico |
CCOC(=O)C=C(C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


